

Application Notes: Measuring Caspase-8 Activity with Z-IETD-R110

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Compound of Interest

Compound Name: Z-Ietd-R110

Cat. No.: B15554147

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Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death initiated by death receptors such as Fas and TNFR.[1][2][3] The activation of caspase-8 is a key event that triggers a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[3][4] The substrate **Z-IETD-R110** is a sensitive and specific tool for measuring the proteolytic activity of caspase-8. This substrate consists of the caspase-8 recognition sequence, IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid), linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured to quantify enzyme activity.

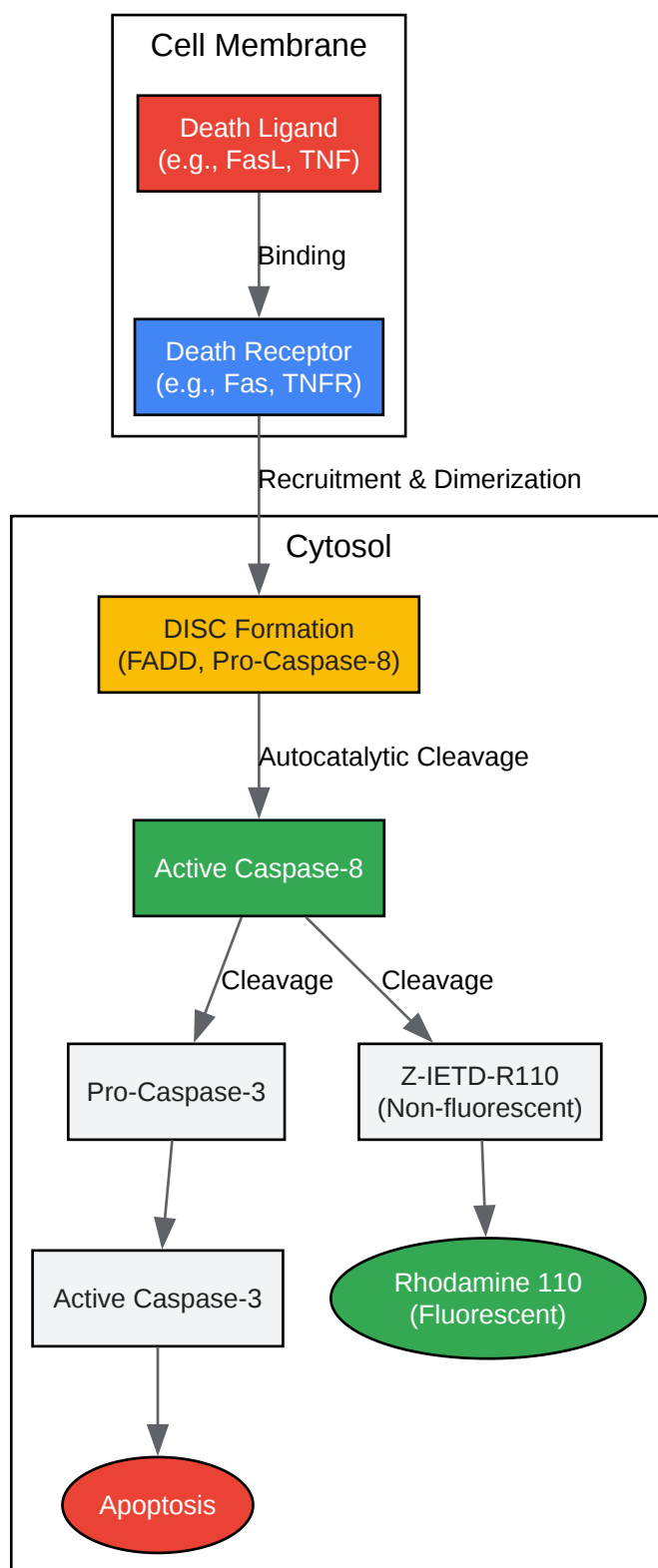
Spectral Properties of Rhodamine 110

The cleavage of **Z-IETD-R110** by caspase-8 liberates the fluorophore Rhodamine 110 (R110). Accurate measurement of caspase-8 activity requires the use of appropriate excitation and emission wavelengths for R110. The spectral properties are summarized below.

Fluorophore	Excitation Maximum (nm)	Emission Maximum (nm)
Rhodamine 110 (R110)	~497-500	~520-522

Caspase-8 Signaling Pathway and Substrate Cleavage

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8 and the subsequent cleavage of the **Z-IETD-R110** substrate.



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Extrinsic apoptosis pathway and Z-IETD-R110 cleavage.

Experimental Protocol: Fluorometric Caspase-8 Assay

This protocol provides a method for quantifying caspase-8 activity in cell lysates using the **Z-IETD-R110** substrate.

Materials and Reagents

- Cells of interest (control and treated to induce apoptosis)
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)
- Dithiothreitol (DTT)
- **Z-IETD-R110** substrate
- Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control
- Protein assay reagent (e.g., Bradford or BCA)
- 96-well black microplate
- Fluorescence microplate reader

Procedure

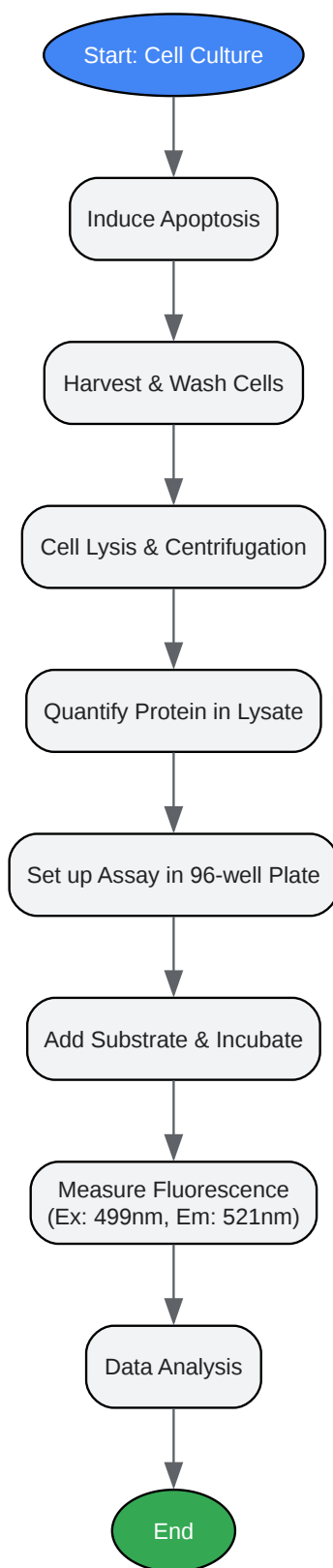
- Cell Culture and Treatment:
 - Culture cells to the desired density.
 - Treat cells with the experimental compound to induce apoptosis. Include an untreated control group.
- Cell Lysis:
 - Harvest cells and wash with cold PBS.

- Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
- Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., $2-5 \times 10^6$ cells per 100 μL).
- Incubate the cell suspension on ice for 15 minutes.
- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant (cytosolic extract) for the assay.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing caspase-8 activity.
- Caspase-8 Assay:
 - Prepare the Assay Buffer by adding DTT to the Cell Lysis Buffer to a final concentration of 10 mM immediately before use.
 - In a 96-well black microplate, add 20-50 μg of protein from each cell lysate and adjust the volume to 50 μL with Assay Buffer.
 - For a negative control, pre-incubate a lysate sample with a caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes before adding the substrate.
 - Prepare the substrate solution by diluting **Z-IETD-R110** in Assay Buffer to the desired final concentration (e.g., 20-50 μM).
 - Initiate the reaction by adding 50 μL of the substrate solution to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with excitation at ~499 nm and emission at ~521 nm.
- Data Analysis:

- Subtract the background fluorescence (from wells with buffer and substrate only).
- Normalize the fluorescence intensity of each sample to its protein concentration.
- The fold increase in caspase-8 activity can be determined by comparing the normalized fluorescence of the treated samples to the untreated control.

Experimental Workflow Diagram

The following diagram outlines the key steps in the fluorometric caspase-8 assay.



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